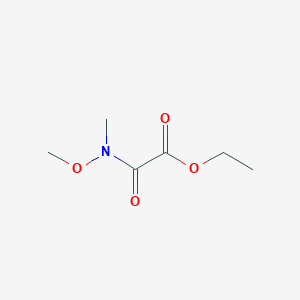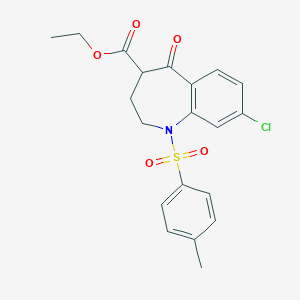
2-Phenyl-2-(piperidin-1-yl)acetic acid
Vue d'ensemble
Description
“2-Phenyl-2-(piperidin-1-yl)acetic acid” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Microwave-Assisted Synthesis and Antibacterial Activity The compound 2-Phenyl-2-(piperidin-1-yl)acetic acid and its derivatives have been explored for their antibacterial properties. Notably, a study conducted by Merugu, Ramesh, and Sreenivasulu (2010) utilized microwave-assisted synthesis to create various compounds incorporating the 2-Phenyl-2-(piperidin-1-yl)acetic acid structure. These compounds were tested for their antibacterial activity, showcasing the potential of this compound in the development of new antibacterial agents Merugu, Ramesh, & Sreenivasulu, 2010.
Synthesis, Evaluation, and Molecular Modeling Similarly, a study by Vankadari et al. (2013) described the synthesis of novel oxadiazoles, incorporating the 2-Phenyl-2-(piperidin-1-yl)acetic acid structure, and evaluated their antimicrobial activity. This research also involved molecular modeling to understand the interaction between the synthesized compounds and certain proteins, providing insights into their potential antibacterial and antifungal properties Vankadari et al., 2013.
Electrochemical Studies
Novel Mannich Bases and Electrochemical Studies In the realm of electrochemistry, a study by Naik et al. (2013) involved the synthesis of novel Mannich bases that contain the pyrazolone moiety, including the structure of 2-Phenyl-2-(piperidin-1-yl)acetic acid. These compounds were characterized and their electrochemical behavior was analyzed using techniques like polarography and cyclic voltammetry. This research offers insights into the electrochemical aspects of these compounds and their potential applications Naik et al., 2013.
Synthesis of Piperidine Ring–Modified Analogues
Efficient Synthesis of Piperidine Ring–Modified Alcohol and Methyl Ether Analogs A study by Ojo (2012) focused on the synthesis of a series of novel piperidine ring–modified alcohol and methyl ether analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate. The research involved modifications to existing methodologies to improve the efficiency of the synthesis process and yielded good overall results Ojo, 2012.
Crystallographic Studies
X-ray Crystallographic Study The compound and its derivatives have also been the subject of crystallographic studies. For instance, Chirita, Hrib, and Birsa (2013) conducted an X-ray crystallographic study on 5-Bromo-4-(3,5-dibromo-2-hydroxyphenyl)-2-(piperidin-1-yl)-1,3-dithiol-2-ylium bromide. The study provided detailed insights into the molecular structure and the steric influences within the compound Chirita, Hrib, & Birsa, 2013.
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives have been found to play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that the key mechanism of action of nonsteroidal anti-inflammatory drugs (nsaids) involves the suppression of the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The suppression of cox enzymes by nsaids, which could be a potential mode of action for this compound, affects the arachidonic acid pathway .
Pharmacokinetics
The compound’s molecular weight is 21928 , which might influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives have been found to have significant roles in the pharmaceutical industry .
Action Environment
It’s recommended to store the compound in a dry, cool, and well-ventilated place .
Orientations Futures
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propriétés
IUPAC Name |
2-phenyl-2-piperidin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(11-7-3-1-4-8-11)14-9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRRFTHGWKHATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328265 | |
| Record name | 2-phenyl-2-(piperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(piperidin-1-yl)acetic acid | |
CAS RN |
107416-49-9 | |
| Record name | 2-phenyl-2-(piperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)
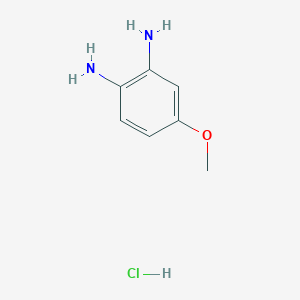

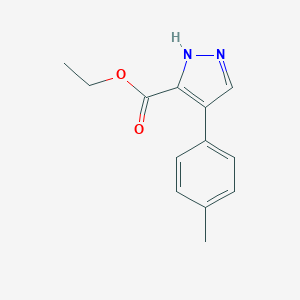

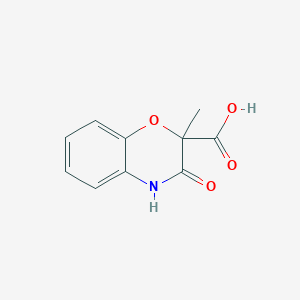
![[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid](/img/structure/B180502.png)

